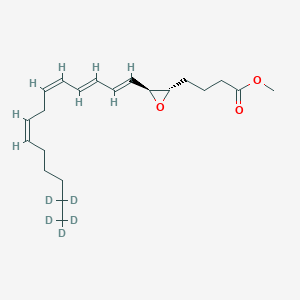
Leukotriene A4-d5 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene A4-d5 methyl ester is a deuterated form of Leukotriene A4 methyl ester, containing four deuterium atoms at the 19, 19’, 20, 20, and 20 positions. This compound is primarily used as an internal standard for the quantification of Leukotriene A4 methyl ester by gas chromatography or liquid chromatography-mass spectrometry . Leukotrienes are a family of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene A4-d5 methyl ester is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase, which exhibits both lipoxygenase and Leukotriene A4 synthase activities . The methyl ester form is stable and can be readily hydrolyzed to the free acid as needed .
Industrial Production Methods: The industrial production of this compound involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using advanced chemical synthesis techniques to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions: Leukotriene A4-d5 methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different leukotrienes, such as Leukotriene B4 and Leukotriene C4.
Reduction: Reduction reactions can convert this compound into other metabolites.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Leukotriene B4: Formed through the action of Leukotriene A4 hydrolase.
Leukotriene C4: Formed through the action of Leukotriene C4 synthase.
Scientific Research Applications
Leukotriene A4-d5 methyl ester is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:
Mechanism of Action
Leukotriene A4-d5 methyl ester exerts its effects through the 5-lipoxygenase pathway, which converts arachidonic acid into leukotrienes . The compound acts as a precursor to various leukotrienes, which are involved in inflammatory responses. The molecular targets include leukotriene receptors and enzymes such as Leukotriene A4 hydrolase and Leukotriene C4 synthase .
Comparison with Similar Compounds
Leukotriene A4-d5 methyl ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. Similar compounds include:
Leukotriene A4 methyl ester: The non-deuterated form of this compound.
Leukotriene C4-d5 methyl ester: Another deuterated leukotriene used for similar purposes.
These compounds share similar biosynthetic pathways and functions but differ in their specific labeling and applications.
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-13,13,14,14,14-pentadeuteriotetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1/i1D3,3D2 |
InChI Key |
WTKAVFHPLJFCMZ-RIVYOXCQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C\C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
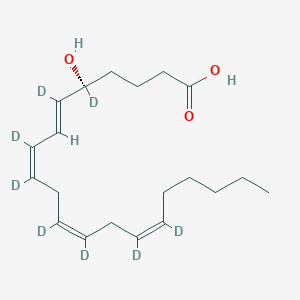
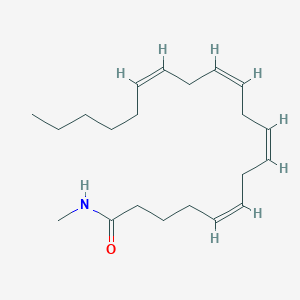
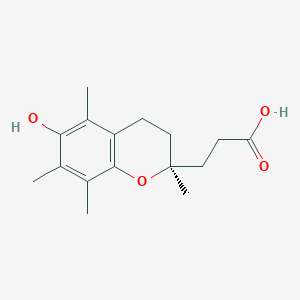
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
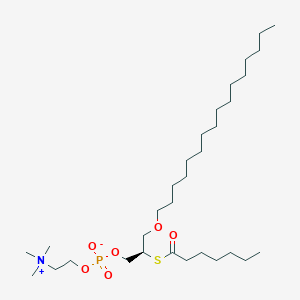
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
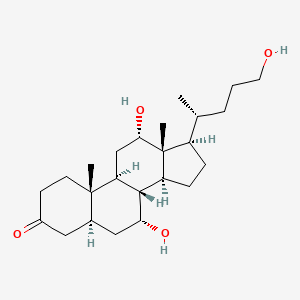
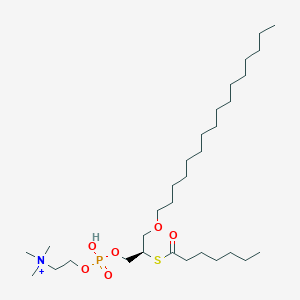
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
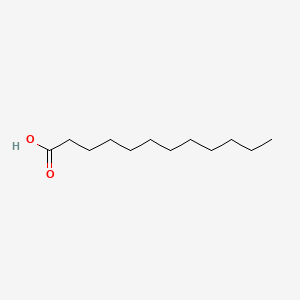
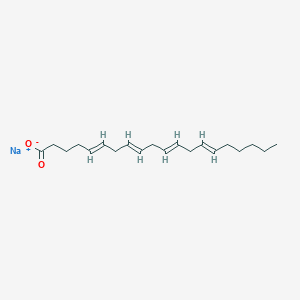
![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)

